1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
The compound 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring and aromatic benzyl groups. The quinazoline-dione scaffold is known for its pharmacological versatility, including anticonvulsant, anticancer, and anti-inflammatory properties . The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, while the 3-methoxyphenyl and 4-methylbenzyl substituents may influence lipophilicity and receptor-binding affinity .
Properties
CAS No. |
1207012-82-5 |
|---|---|
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.486 |
IUPAC Name |
1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-17-10-12-18(13-11-17)15-30-25(31)21-8-3-4-9-22(21)29(26(30)32)16-23-27-24(28-34-23)19-6-5-7-20(14-19)33-2/h3-14H,15-16H2,1-2H3 |
InChI Key |
SLBYCQYGUPMUJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazoline core and an oxadiazole moiety. The molecular formula is , with a molecular weight of 348.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 348.39 g/mol |
| SMILES | CC(C1=NC(=NO1)C2=CC(=CC=C2)OC)N |
| InChI | InChI=1S/C19H20N4O3/c1-15(12)18-16(11)19(23)21-20-22-24(18)17(19)14(2)13/h11-14H,12H2,1-10H3 |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. A study on various quinazoline derivatives demonstrated that compounds with oxadiazole substituents showed enhanced antibacterial properties compared to standard antibiotics like ampicillin .
The inhibition zones measured during these studies revealed:
- Staphylococcus aureus : Inhibition zone of 11 mm.
- Escherichia coli : Inhibition zone of 10 mm.
- Candida albicans : Moderate sensitivity with inhibition zones ranging from 10 to 12 mm.
These results suggest that the presence of the oxadiazole ring contributes to the antimicrobial efficacy of the compound.
Anticancer Activity
Quinazoline derivatives have also been studied for their anticancer properties. The mechanism of action often involves inhibition of key enzymes involved in cancer cell proliferation. For instance, quinazoline derivatives have been identified as inhibitors of DNA topoisomerase IV and bacterial gyrase, which are critical for DNA replication in both bacterial and cancer cells .
In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values reported in the low micromolar range .
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives, including those with oxadiazole substitutions. The compounds were tested against several bacterial strains and cancer cell lines:
- Compound III showed an inhibition zone of 12 mm against S. aureus.
- Compound 15 displayed significant activity against E. coli with an MIC value of 75 mg/mL.
These findings highlight the potential of this class of compounds in developing new antimicrobial and anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest analogues are heterocyclic derivatives with substituted triazole, oxadiazole, or benzodiazepine cores. Key comparisons include:
Key Observations:
- Core Structure: The quinazoline-dione core distinguishes the target compound from triazole-thiones (e.g., ) or benzodiazepine hybrids (e.g., ). Quinazoline-diones are associated with kinase inhibition, while triazole-thiones often exhibit antioxidant or antimicrobial activity .
- Substituent Effects: The 3-methoxyphenyl group in the target compound mirrors substituents in triazole derivatives (e.g., ), which may enhance membrane permeability. The 4-methylbenzyl group could mimic aryl substituents in oxadiazole-based anticancer agents .
- Bioactivity Potential: While the target compound lacks direct pharmacological data, its structural resemblance to oxadiazole derivatives (e.g., ) suggests possible anticancer or anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
